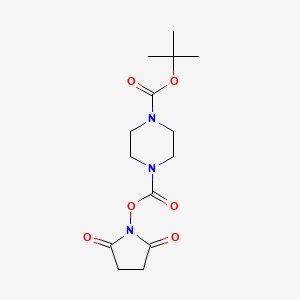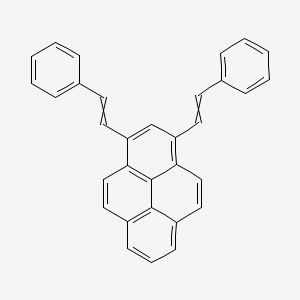
1,3-Bis(2-phenylethenyl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-phenylethenyl)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a pyrene core substituted with two phenylethenyl groups at the 1 and 3 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2-phenylethenyl)pyrene can be synthesized through various synthetic routes. One common method involves the cycloisomerization of [2,2]metacyclophanes, which is then followed by valence isomerization and dehydrogenation to form the pyrene core . Another approach is the electrophilic aromatic substitution of pre-existing pyrene with phenylethenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-phenylethenyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution often employs reagents like tert-butyl chloride for selective substitution.
Major Products
The major products formed from these reactions include various substituted pyrenes, hydrogenated pyrenes, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-phenylethenyl)pyrene has several scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic applications.
Materials Science: The compound is studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Research: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-phenylethenyl)pyrene primarily involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence and other photophysical phenomena. These properties are exploited in various applications, including sensing and imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have similar substitution patterns and photophysical properties.
1,6- and 1,8-Disubstituted Pyrenes: These compounds also exhibit unique electronic properties due to their substitution patterns.
Uniqueness
1,3-Bis(2-phenylethenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
921599-37-3 |
|---|---|
Molekularformel |
C32H22 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1,3-bis(2-phenylethenyl)pyrene |
InChI |
InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H |
InChI-Schlüssel |
ADFPVOSAWXYKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



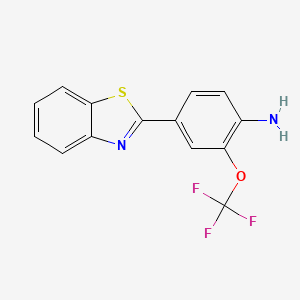
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
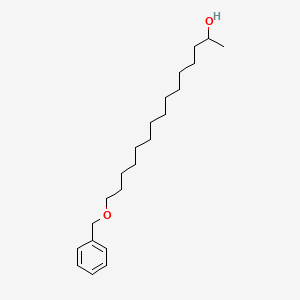
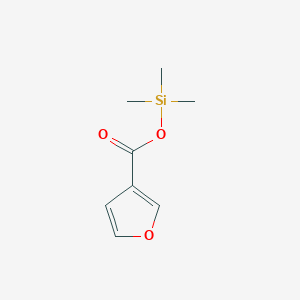
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
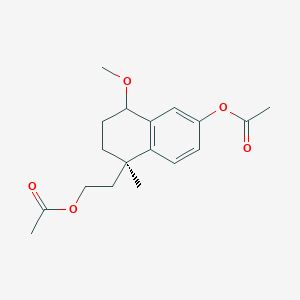
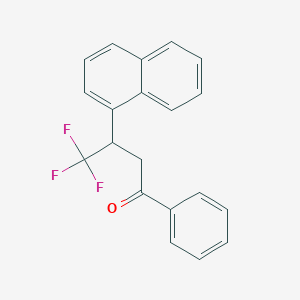
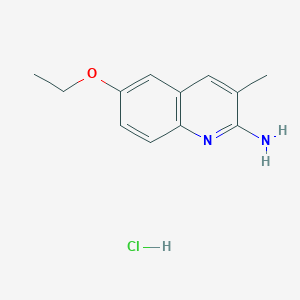
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
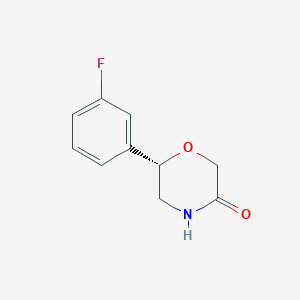
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
